
Dacomitinib Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dacomitinib Impurity C is a chemical compound associated with the pharmaceutical drug dacomitinib. Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . Impurities like this compound can arise during the synthesis, storage, or degradation of the drug and are crucial for understanding the drug’s stability and safety profile .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Dacomitinib Impurity C involves several synthetic steps, typically starting from commercially available starting materials. The synthesis may involve reactions such as nucleophilic substitution, amination, and cyclization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the impurity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the reaction mixture . The process is carefully controlled to ensure the impurity meets the required specifications for pharmaceutical use.
化学反应分析
Types of Reactions
Dacomitinib Impurity C can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
科学研究应用
Dacomitinib Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of dacomitinib.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its role in the safety and efficacy of dacomitinib as a pharmaceutical drug.
作用机制
The mechanism of action of Dacomitinib Impurity C is related to its structural similarity to dacomitinib. It may interact with the same molecular targets, such as the EGFR family of tyrosine kinases. The impurity can bind to the ATP-binding pocket of the kinases, potentially affecting their activity . the specific effects and pathways involved may differ from those of dacomitinib.
相似化合物的比较
Similar Compounds
Similar compounds to Dacomitinib Impurity C include other impurities and degradation products of dacomitinib, such as:
- Dacomitinib Impurity A
- Dacomitinib Impurity B
- Dacomitinib Impurity D
Uniqueness
This compound is unique due to its specific chemical structure and properties. It may have distinct reactivity and stability compared to other impurities, making it an important compound for studying the overall stability and safety of dacomitinib .
属性
CAS 编号 |
869199-69-9 |
|---|---|
分子式 |
C25H27ClFN5O2 |
分子量 |
484.0 g/mol |
IUPAC 名称 |
N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C25H27ClFN5O2/c1-2-34-23-15-21-18(25(29-16-28-21)30-17-8-9-20(27)19(26)13-17)14-22(23)31-24(33)7-6-12-32-10-4-3-5-11-32/h6-9,13-16H,2-5,10-12H2,1H3,(H,31,33)(H,28,29,30) |
InChI 键 |
XDXLWHQJFSMJFZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


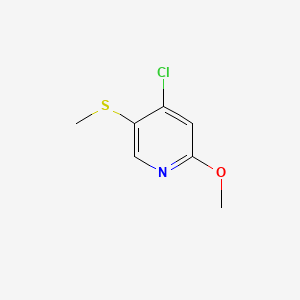
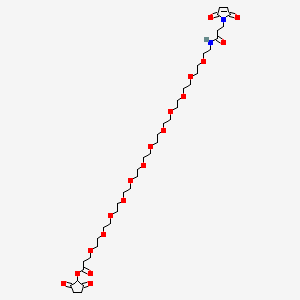

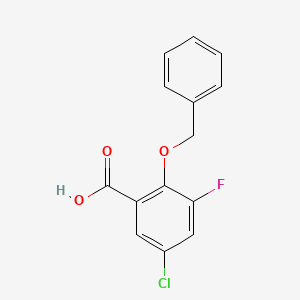
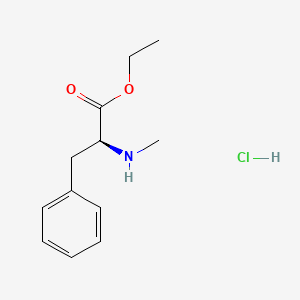


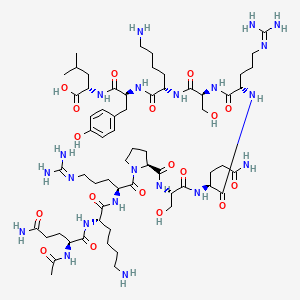
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)

